Carfloglitazar sodium, also known as Chiglitazar sodium, is a novel small-molecule compound primarily under investigation for its therapeutic applications in managing type 2 diabetes mellitus and non-alcoholic steatohepatitis. It belongs to a class of compounds that act as agonists for peroxisome proliferator-activated receptors (PPARs), specifically targeting PPAR alpha, PPAR delta, and PPAR gamma. This multi-target approach allows for a comprehensive modulation of metabolic pathways associated with glucose and lipid metabolism.
Carfloglitazar sodium is synthesized by Chipscreen Biosciences and is classified under various chemical categories, including:
The compound has been designated as a new molecular entity, indicating its novel structure and potential therapeutic effects in clinical settings .
The synthesis of Carfloglitazar sodium involves several key steps that utilize advanced organic chemistry techniques. The primary method includes the reaction of various precursors to form the core structure of the compound. According to patent literature, the synthesis may involve the following general steps:
Carfloglitazar sodium has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula is , with a molecular weight of approximately 572.636 g/mol. The structural representation includes multiple functional groups that contribute to its pharmacological properties:
The InChI Key for Carfloglitazar sodium is RMVIEXHXRDCWBT-UHFFFAOYSA-N, facilitating its identification in chemical databases .
Carfloglitazar sodium participates in several chemical reactions typical for small organic molecules. These reactions can include:
These reactions are essential for modifying the compound’s properties or synthesizing derivatives for enhanced therapeutic effects .
Carfloglitazar sodium exerts its pharmacological effects primarily through activation of PPARs, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. The mechanism includes:
Carfloglitazar sodium exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use .
Carfloglitazar sodium is primarily being investigated for its potential applications in treating metabolic disorders such as:
The ongoing research aims to fully elucidate its therapeutic potential across these areas, making it a compound of significant interest within pharmacological studies .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1